molecular formula C29H58O4S B11554439 3-(Decylsulfonyl)propyl hexadecanoate

3-(Decylsulfonyl)propyl hexadecanoate

Cat. No.: B11554439
M. Wt: 502.8 g/mol
InChI Key: CFKCKSPQAOWKGC-UHFFFAOYSA-N
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Description

3-(Decylsulfonyl)propyl hexadecanoate: is an ester compound characterized by the presence of a decylsulfonyl group attached to a propyl chain, which is further esterified with hexadecanoic acid (palmitic acid)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Decylsulfonyl)propyl hexadecanoate typically involves the esterification of hexadecanoic acid with 3-(decylsulfonyl)propanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfonyl group in 3-(Decylsulfonyl)propyl hexadecanoate can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved, and the hexadecanoate moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Decylsulfonyl)propyl hexadecanoate is used as a surfactant in various chemical processes due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology: In biological research, this compound is used as a model molecule to study the interactions between sulfonyl groups and biological membranes. It can also be used in the formulation of drug delivery systems to improve the bioavailability of hydrophobic drugs.

Medicine: The compound has potential applications in the development of topical formulations for skin conditions. Its surfactant properties can enhance the penetration of active ingredients through the skin barrier.

Industry: In the industrial sector, this compound is used in the formulation of lubricants and anti-corrosion agents

Mechanism of Action

The mechanism of action of 3-(Decylsulfonyl)propyl hexadecanoate is primarily based on its surfactant properties. The decylsulfonyl group interacts with hydrophobic surfaces, while the hexadecanoate moiety interacts with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds. In biological systems, the compound can interact with cell membranes, altering their permeability and facilitating the transport of other molecules.

Comparison with Similar Compounds

    Hexadecyl hexadecanoate: Similar in structure but lacks the sulfonyl group, making it less effective as a surfactant.

    Decyl hexadecanoate: Similar but lacks the sulfonyl group, resulting in different chemical properties and applications.

    3-(Decylsulfonyl)propyl octadecanoate: Similar but with a longer fatty acid chain, which can affect its solubility and surfactant properties.

Uniqueness: 3-(Decylsulfonyl)propyl hexadecanoate is unique due to the presence of both a sulfonyl group and a long-chain fatty acid ester. This combination imparts distinct surfactant properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C29H58O4S

Molecular Weight

502.8 g/mol

IUPAC Name

3-decylsulfonylpropyl hexadecanoate

InChI

InChI=1S/C29H58O4S/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-25-29(30)33-26-24-28-34(31,32)27-23-21-19-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

CFKCKSPQAOWKGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCS(=O)(=O)CCCCCCCCCC

Origin of Product

United States

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